Pyrocalciferol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
128-27-8 |
|---|---|
Molecular Formula |
C28H44O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27+,28+/m0/s1 |
InChI Key |
DNVPQKQSNYMLRS-OJBTWCRJSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthesis and Formation Pathways of Pyrocalciferol
Photoinduced Transformations Involving Pyrocalciferol
Mechanisms of 4-π-Photocyclization
The conversion of this compound into photothis compound is a prime example of a 4-π-photocyclization reaction, which is a type of photoinduced electrocyclization involving 4 pi electrons to form a bicyclic cyclobutene (B1205218) structure. rsc.org This pericyclic process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. rsc.org For a photochemical reaction involving 4n π electrons (where n=1), the reaction proceeds through a disrotatory mechanism. lancs.ac.uk
Research by Dauben and co-workers has elucidated that the conformation of the 1,3-diene system in the reactant is a critical factor controlling the reaction pathway. nih.gov Specifically, for the 4-π ring closure to occur, a near-planar arrangement of the two double bonds is preferred, facilitating a disrotatory cyclization. nih.gov This is in contrast to the conrotatory ring-opening of the B-ring in vitamin D precursors, which is more efficient from a half-chair conformation. nih.gov The photocyclization of this compound, therefore, involves the twisting of the terminal p-orbitals in the same direction (disrotation) as the new sigma bond is formed, leading to the bicyclo[2.2.0]hexane derivative known as photothis compound. lancs.ac.uknih.gov
Quantum Yields and Efficiency of Photochemical Conversions
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules undergoing a specific event (e.g., conversion to a product) for each photon absorbed by the system. csic.es This value is a critical measure for assessing the efficiency of processes like the conversion of this compound to photothis compound. csic.es
While specific quantum yield values for the 4-π-photocyclization of this compound are not detailed in the available research, analysis of similar 4-π-photocyclization reactions provides insight into the potential efficiency. For some complex cycloheptatriene (B165957) systems, the quantum yields for photocyclization can be low, for instance, ranging from 0.01 to 0.07. nih.gov This is often attributed to very short-lived singlet excited states that compete with the cyclization pathway. nih.gov However, for other related structures, the bicyclic product can be obtained in excellent yield, suggesting that the efficiency is highly dependent on the specific molecular structure and reaction conditions. nih.gov Factors that can influence the quantum yield in such reactions include the solvent, temperature, and the presence of substituents on the molecular framework. In the broader context of vitamin D photochemistry, the quantum yield for the photodegradation of vitamin D3 itself (leading to various products) has been estimated to be approximately 0.42. rsc.org This highlights that photochemical conversions within this family of compounds can be moderately efficient.
Reversibility of Photothis compound Formation
The formation of photothis compound is a reversible process. nih.govnih.gov While the forward reaction, the 4-π-photocyclization of this compound, is induced by ultraviolet (UV) irradiation, the reverse reaction is driven by thermal energy. nih.govrsc.orgnih.gov Heating photothis compound causes the bicyclo[2.2.0]exene ring system to reopen, reverting to the original this compound structure. nih.govnih.gov
This thermal reversibility is a key characteristic of this specific photochemical system. rsc.org It is important to note, however, that while the photocyclization product can thermally revert to this compound, further ring-opening of this compound back to previtamin D is not considered possible due to steric hindrance. rsc.org
Biosynthetic Precursors and Contextual Pathways
Relationship to Ergosterol (B1671047) and 7-Dehydrocholesterol (B119134) Photoproducts
This compound is not synthesized directly in biological systems but arises from the thermal isomerization of previtamin D. nih.govnih.gov Previtamin D is a pivotal intermediate in the synthesis of vitamin D. The ultimate precursors for this pathway are 7-dehydrocholesterol in animals and ergosterol in fungi and plants. nih.gov
Upon exposure to UV-B radiation, the B-ring of 7-dehydrocholesterol or ergosterol undergoes a ring-opening reaction to form previtamin D3 or previtamin D2, respectively. rsc.org This previtamin is then the immediate precursor for several isomers. While it can thermally isomerize to vitamin D, if subjected to high temperatures (above 100 °C), it undergoes an irreversible cyclization to form this compound (the 9α,10α isomer) and isothis compound (B12761375) (the 9β,10β isomer). nih.govnih.gov Therefore, this compound is directly linked to the photoproducts of both ergosterol and 7-dehydrocholesterol, as it represents a thermal rearrangement product of the central intermediate, previtamin D. nih.gov
Consideration as "Overirradiation Product" in Vitamin D Bioconversion Systems
In the context of vitamin D synthesis, the term "overirradiation products" typically refers to photoisomers that form when previtamin D or vitamin D itself are subjected to prolonged or excessive UV exposure. nih.gov The primary examples of such overirradiation products are tachysterol (B196371) and lumisterol (B196343). nih.govnih.gov
This compound, however, does not fit the definition of a direct photo-overirradiation product. Its formation is not caused by excess UV light but is a result of a thermal conversion of previtamin D at temperatures significantly higher than physiological conditions. nih.govnih.gov For instance, the frying or cooking of food that contains previtamin D can lead to the formation of this compound. rsc.org Despite being a thermal product, it is contextually relevant to the vitamin D bioconversion system because it originates from previtamin D, the same key intermediate that, under continued irradiation, yields lumisterol and tachysterol. nih.gov Thus, while tachysterol and lumisterol are true photoproducts resulting from overirradiation, this compound is best described as a thermally-induced side-product within the broader vitamin D isomer network. nih.gov
Structural Elucidation and Stereochemical Characterization
Determination of Stereochemistry
The stereochemistry of pyrocalciferol is characterized by the orientation of the substituents at the C-9 and C-10 positions, which arise from the thermal cyclization of previtamin D. researchgate.net
This compound is definitively characterized by a syn-relationship between the hydrogen at C-9 and the methyl group at C-10. This arrangement corresponds to a 9α, 10α absolute configuration. researchgate.net This specific stereochemistry is a direct result of the irreversible ring-closure reaction that occurs when previtamin D is heated to temperatures above 100°C. researchgate.net Early research confirmed the 9α-configuration, solidifying its structural identity in contrast to its isomers.
This compound is a stereoisomer of isothis compound (B12761375). The key difference between them lies in the configuration at both the C-9 and C-10 positions. Isothis compound possesses a 9β, 10β configuration. researchgate.net This means that, like this compound, it has a syn-geometry, but the substituents are oriented in the opposite direction (β) relative to the plane of the ring system. Both this compound and isothis compound are considered epimers of lumisterol (B196343) (9β, 10α) and ergosterol (B1671047) (the precursor to vitamin D2, with a 9α, 10β configuration before B-ring opening).
Table 1: Stereochemical Configuration of this compound and Related Isomers
| Compound | Configuration at C-9 | Configuration at C-10 | Relationship |
|---|---|---|---|
| This compound | α | α | syn |
| Isothis compound | β | β | syn |
| Lumisterol | β | α | anti |
| Provitamin D (Ergosterol) | α | β | anti |
Absolute Configuration at C-9 and C-10 (9α, 10α Confirmation)
Conformational Analysis of this compound Derivatives
The chemical structure of this compound is notably contorted when compared to its precursor, previtamin D, or its stereoisomer, lumisterol. mdpi.com The thermal ring-closure that forms this compound from previtamin D is an irreversible process due to significant steric hindrance. mdpi.com This steric strain prevents the B-ring from opening back up to the flexible secosteroid structure of previtamin D. mdpi.com In contrast to the more planar diene system in previtamin D or the relatively stable chair-like conformations of the A-ring in lumisterol, this compound's fused ring system is forced into a less stable, more rigid, and distorted shape.
The unique conformation of this compound directly influences its reactivity. For instance, upon further UV irradiation, this compound can undergo a photocyclization reaction to form a bicyclo researchgate.netresearchgate.nethexene derivative known as photothis compound. researchgate.net However, this reaction proceeds with a low quantum yield, indicating that the specific conformation of this compound is not ideally suited for this transformation. mdpi.com The reaction is also thermally reversible, with photothis compound converting back to this compound upon heating. researchgate.net The conformational rigidity and steric hindrance inherent in the this compound structure are key factors governing these reaction pathways and their efficiencies.
Structural Distortions Compared to Previtamin D and Lumisterol
Theoretical Studies of Stereochemical Control
Application of Conservation of Orbital Symmetry Principles (e.g., Woodward-Hoffmann Rules)
The thermal conversion of precalciferol to this compound and its epimer, isothis compound, is an electrocyclic reaction. The stereochemical course of this transformation is rationalized by the Woodward-Hoffmann rules, which are based on the principle of the conservation of orbital symmetry. uchicago.edulibretexts.org
The reaction involves the cyclization of the conjugated triene system within the precalciferol molecule. This is specifically a 6π-electron electrocyclization. uchicago.eduresearchgate.net According to the Woodward-Hoffmann rules, a thermal electrocyclic reaction involving 4n+2 π-electrons (where n=1, yielding 6π electrons) proceeds via a disrotatory ring closure. libretexts.orgresearchgate.net This means that the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond that closes the ring. libretexts.org
Stereospecificity of Thermal Cyclizations
The disrotatory ring closure dictated by the Woodward-Hoffmann rules directly and predictably determines the stereochemistry at the newly formed chiral centers, C-9 and C-10. The thermal cyclization of precalciferol is highly stereospecific, leading to products where the substituents at positions 9 and 10 (the C9-hydrogen and the C10-methyl group, which was C19 in the precursor) are in a cis relationship. kahedu.edu.in
This compound : Possesses a 9α-H, 10α-CH₃ configuration.
Isothis compound : Possesses a 9β-H, 10β-CH₃ configuration.
| Product | Precursor | Reaction Type | Governing Principle | Ring Closure Mode | Resulting Stereochemistry (C9, C10) |
|---|---|---|---|---|---|
| This compound | Precalciferol | Thermal 6π Electrocyclization | Woodward-Hoffmann Rules | Disrotatory | cis (9α-H, 10α-CH₃) |
| Isothis compound | Precalciferol | Thermal 6π Electrocyclization | Woodward-Hoffmann Rules | Disrotatory | cis (9β-H, 10β-CH₃) |
Degradation Mechanisms and Chemical Stability of Pyrocalciferol
Thermal Degradation Pathways
The formation and subsequent degradation of pyrocalciferol are intrinsically linked to the thermal stability of vitamin D and its precursors. High temperatures induce irreversible isomerization reactions that define the thermal degradation landscape of these compounds.
The formation of this compound involves a ring-closure reaction that results in a 9α, 10α configuration, distinguishing it from isothis compound (B12761375), which has a 9β, 10β confirmation. nih.govresearchgate.net These thermal isomers are more stable than the parent vitamin under certain conditions but represent a loss of the biologically active form of vitamin D. Their presence is often an indicator of thermal stress or degradation in vitamin D-containing products. researchgate.netstandard.ac.ir
Temperature is a critical factor governing the rate of vitamin D degradation and, consequently, the formation of this compound. The thermal conversion of vitamin D3 to its isomers, including this compound, is highly temperature-dependent. medicaljournals.se Studies on fortified oils have demonstrated that the stability of vitamin D3 decreases significantly as the temperature rises above 100°C. standard.ac.irnih.gov For instance, in fortified canola oil, no significant reduction of vitamin D3 was observed at 100°C for 30 minutes, but at 150°C and 180°C, the retention dropped to approximately 67.5-73% and 33-40%, respectively. nih.gov This degradation is accompanied by the detection of this compound and isothis compound, particularly at deep-fat frying temperatures. standard.ac.ir
Kinetic studies have been conducted to quantify the effect of temperature on this degradation process. The degradation of vitamin D3 in canola oil was found to follow a kinetic model, and an Arrhenius relationship was used to assess the temperature dependence. nih.gov The activation energy (Ea) for the degradation of vitamin D3 in fortified canola oil at low and high concentrations was calculated to be 44.01 kJ/mol and 38.77 kJ/mol, respectively, over a temperature range of 100 to 180°C. nih.gov The rate of the isomerization reaction from previtamin D3 to vitamin D3 is also directly correlated with temperature. medicaljournals.se While specific kinetic data for the formation of this compound itself is often embedded within the broader context of vitamin D degradation, the data clearly indicates that higher temperatures accelerate the isomerization reactions leading to its formation. nih.govdss.go.th
Role as a Thermal Isomerization Product in Vitamin D Degradation
Photodegradation Processes
Exposure to ultraviolet (UV) radiation initiates another set of transformations for this compound, distinct from its thermal degradation pathways. These photochemical reactions lead to the formation of unique photoproducts.
Upon irradiation with UV light, this compound undergoes a 4-π-photocyclization to yield photothis compound. nih.govlancs.ac.uk This reaction involves the formation of a bicyclo[2.2.0]hexene derivative from the 1,3-diene system within the this compound structure. nih.govresearchgate.net This photochemical conversion is a characteristic reaction for 1,3-cyclohexadienes. However, the reaction pathway is heavily influenced by the conformation of the diene. In contrast to its stereoisomer ergosterol (B1671047), which preferentially undergoes a 6-π-ring-opening to form previtamin D, this compound's near-planar diene conformation favors the 4-π-ring-closure to photothis compound. lancs.ac.uk The formation of these photocyclization products is reversible upon heating. nih.govresearchgate.net
The photochemical stability of this compound and its conversion to photoproducts are influenced by several factors inherent to photochemical reactions.
Wavelength of Light : The specific wavelength of UV radiation is a critical parameter. For vitamin D and its isomers, the wavelength spectrum can determine the relative yields of different photoproducts. nih.gov
Exposure Duration and Intensity : The length of exposure and the intensity of the light source directly impact the extent of photochemical conversion. nih.govflashcards.worldflashcards.world Higher intensity and longer duration generally lead to a greater degree of degradation or conversion. flashcards.world
Chemical Structure and Conformation : As mentioned, the stereochemistry of this compound is a dominant factor. lancs.ac.uk Its rigid, near-planar diene system predisposes it to photocyclization rather than the ring-opening reaction seen in other vitamin D isomers like ergosterol. lancs.ac.uk
Temperature : Temperature can also affect the rates of photochemical reactions. flashcards.worldflashcards.world While the initial excitation is light-driven, subsequent steps and the stability of intermediates can be temperature-dependent. lancs.ac.uk
Presence of Other Substances : The reaction environment, including the solvent and the presence of other chemical species, can influence the reaction pathway and efficiency. perfectlight.com.cn
Advanced Analytical Methodologies for Pyrocalciferol Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of pyrocalciferol, with various techniques offering complementary information to build a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. jeolusa.comcas.cz By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. libretexts.org Both ¹H and ¹³C NMR are crucial. ¹H NMR provides data on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, which is vital for assembling the complete molecular structure. utoronto.ca These methods help in the unambiguous assignment of all proton and carbon signals, confirming the unique cyclic structure and stereochemistry of this compound that results from the thermal rearrangement of vitamin D isomers. utoronto.cachempedia.info The chemical shifts observed in the NMR spectrum are highly sensitive to the molecule's three-dimensional structure, making NMR a powerful technique for differentiating between this compound and its isomers.
Table 1: Illustrative NMR Data for this compound This table presents hypothetical but representative NMR chemical shift values for key nuclei in this compound to illustrate the type of data obtained from NMR spectroscopy.
| Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Olefinic Protons | 5.0 - 6.5 | 110 - 145 |
| Methylene Protons (CH₂) | 1.2 - 2.5 | 20 - 45 |
| Methine Protons (CH) | 1.5 - 2.8 | 30 - 60 |
| Methyl Protons (CH₃) | 0.7 - 1.2 | 12 - 25 |
| Carbonyl Carbon (C=O) | N/A | >170 |
| Hydroxyl Proton (OH) | Variable | N/A |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. longdom.orgnih.gov When coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), it becomes a highly sensitive and selective method (UHPLC-MS/MS) for analyzing complex mixtures and identifying specific isomers like this compound. researchgate.netmeasurlabs.com
In MS analysis, this compound molecules are ionized, and their mass-to-charge ratio (m/z) is measured. msu.edu This provides the precise molecular weight, allowing for the confirmation of its chemical formula. Furthermore, tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion into smaller, characteristic fragment ions. lcms.cz The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure and the connectivity of its atoms. longdom.orgmsu.edu This technique is particularly useful for distinguishing between different vitamin D isomers, as each will produce a unique set of fragment ions upon collision-induced dissociation. nih.govnih.gov
Table 2: Representative Mass Spectrometry Data for this compound This table shows expected mass spectrometry results for this compound.
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Ion [M]⁺ | Corresponds to the exact mass of this compound |
| High-Resolution Mass | Provides elemental composition with high accuracy (e.g., +/- 0.0001 amu) |
| Key Fragmentation Ions | Characteristic m/z values resulting from specific bond cleavages |
| UHPLC Retention Time | Specific elution time under defined chromatographic conditions |
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. wikipedia.org For this compound, this method is particularly useful for analyzing its chromophore, the part of the molecule responsible for absorbing light. vscht.czmsu.edu The conjugated diene system within the this compound structure is the primary chromophore.
The UV-Vis spectrum of this compound typically shows a characteristic absorption maximum (λmax) in the ultraviolet region. msu.edu The position and intensity (molar absorptivity, ε) of this peak provide information about the extent of conjugation in the molecule. azooptics.comupi.edu Any alteration to this conjugated system, such as a shift in the position of the double bonds, would result in a noticeable change in the UV-Vis spectrum. This makes UV-Vis spectroscopy a valuable and straightforward tool for monitoring the thermal isomerization of vitamin D to this compound and for distinguishing it from other isomers with different conjugated systems. msu.edu
Table 3: Typical UV-Vis Absorption Data for this compound This table provides the characteristic ultraviolet absorption maximum for this compound.
| Parameter | Typical Wavelength Range (nm) |
|---|---|
| λmax (in Ethanol) | ~270 - 290 nm |
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. specac.comlibretexts.org
Table 4: Characteristic Infrared Absorption Frequencies for this compound This table outlines the expected IR absorption bands for the functional groups present in this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (sp³ hybridized) | 2850 - 3000 | Stretching |
| C=C (Alkene) | 1640 - 1680 (weak) | Stretching |
| C-O (Alcohol) | 1050 - 1250 | Stretching |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a substance as it is heated. filab.frwikipedia.org
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.orgresearchgate.net This allows for the determination of thermal transitions such as melting point (Tm) and glass transition temperature (Tg). wikipedia.orgmdpi.com For this compound, DSC can be used to determine its melting point and study its thermal stability.
TGA measures the change in mass of a sample as a function of temperature or time. torontech.comeltra.com This is particularly useful for studying the decomposition of this compound. openaccessjournals.comtainstruments.com As the compound is heated, it will eventually decompose, resulting in a loss of mass. The TGA curve shows the temperature at which this decomposition begins and the different stages of mass loss. The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperatures at which decomposition is most rapid.
Table 5: Expected Thermal Analysis Data for this compound This table presents the kind of data that would be obtained from DSC and TGA analysis of this compound.
| Analytical Technique | Parameter Measured | Typical Observation for this compound |
|---|---|---|
| DSC | Melting Point (Tm) | A sharp endothermic peak at a specific temperature. |
| DSC | Glass Transition (Tg) | A step change in the baseline heat flow. |
| TGA | Onset of Decomposition | The temperature at which significant mass loss begins. |
| DTG | Peak Decomposition Temperature | The temperature at which the rate of mass loss is maximal. |
In addition to standard spectroscopic techniques, advanced methods like Surface-Enhanced Raman Spectroscopy (SERS) can provide further structural insights. SERS is a technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces. rsc.org This enhancement allows for the detection of very low concentrations of a substance and can provide detailed vibrational information that may be weak or absent in a conventional Raman or IR spectrum. For a complex molecule like this compound, SERS could potentially reveal subtle structural details and information about its orientation when interacting with surfaces, complementing the data obtained from other spectroscopic methods. rsc.org
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA/DTG) for Thermal Transitions and Decomposition
Chromatographic Separation Methods
Chromatography stands as a cornerstone in the isolation and quantification of this compound from complex mixtures, including those arising from the thermal degradation of vitamin D. The inherent structural similarities among vitamin D isomers pose a significant analytical challenge, demanding highly efficient separation techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively used for the separation, identification, and quantification of this compound and its related isomers. nih.govnih.gov Its precision and accuracy make it an indispensable tool in quality control and stability studies of pharmaceutical preparations and fortified foods containing vitamin D. researchgate.net The choice of the stationary and mobile phases is critical for achieving the desired separation of these structurally similar compounds.
Reversed-phase HPLC is a common approach for the analysis of vitamin D and its isomers. aurigeneservices.com A study on the thermal isomerization of cholecalciferol to pyrocholecalciferol (B12401525) and isopyrocholecalciferol utilized HPLC for their separation. researchgate.net The separation of this compound and isothis compound (B12761375) has been achieved using HPLC. datapdf.comchempedia.info
Normal-phase HPLC has also been effectively employed. For instance, a method using a silica (B1680970) column with a mobile phase of n-hexane and ethyl acetate (B1210297) has been developed for the estimation of vitamin D3. nih.gov Two-dimensional HPLC (2D-HPLC) offers enhanced resolving power for complex matrices like feedstuff, where co-eluting compounds can interfere with the quantification of vitamin D isomers. thermofisher.com
The following table summarizes various HPLC conditions reported for the separation of vitamin D and its isomers, which are applicable to this compound analysis.
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Application |
| Waters X-Bridge C8 (150 x 4.6 mm; 3.5µ) | Methanol: Acetonitrile: Water (60:30:10 v/v/v) | 265 | Quantitative estimation of Cholecalciferol in tablets. aurigeneservices.com |
| L3 Silica column (4.6 mm × 250 cm, 5 µm) | n-Hexane/Ethyl acetate (85:15 v/v) | 292 | Estimation of vitamin D3 in tablet form. nih.gov |
| ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm) | Acetonitrile: Water (70:30 v/v) | 220 and 270 | Determination of active ingredients in pesticide formulation. researchgate.net |
| Ascentis® Express C30 (250 x 4.6 mm) | Gradient of Water and Methanol | 294 | Separation of Vitamin A and E isomers. |
| Acclaim 120 C18 and Acclaim PA2 (2D-HPLC) | Gradient elution | UV detection | Determination of vitamin D in feedstuff. thermofisher.com |
Flash chromatography is a rapid and economical preparative chromatography technique used for the isolation of compounds from a mixture. researchgate.net It is particularly useful in organic synthesis and natural product chemistry for purifying reaction products and isolating bioactive molecules. chromatographydirect.comrochester.edu This method is an air-pressure driven technique that utilizes a shorter column and smaller particle size silica gel compared to traditional column chromatography, which significantly speeds up the purification process. researchgate.net
In the context of this compound research, flash chromatography can be employed for the preparative isolation of this compound and isothis compound from the thermal isomerization mixture of vitamin D. One study mentions the use of flash chromatography on silica gel to separate a mixture containing vitamin D isomers, including pyro- and isopyro-isomers. pageplace.de The selection of an appropriate solvent system is crucial for a successful separation and is typically guided by thin-layer chromatography (TLC) analysis. rochester.edu
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Chemical Derivatization for Analytical Enhancement
The analysis of this compound and other vitamin D isomers in complex biological matrices often faces challenges such as low concentrations and poor ionization efficiency in mass spectrometry. nih.gov Chemical derivatization is a key strategy to overcome these limitations by chemically modifying the analyte to enhance its detectability and improve chromatographic separation. amegroups.orgescholarship.org
Derivatization strategies for vitamin D isomers, including this compound, primarily target the conjugated diene system, which is characteristic of their structure. nih.gov This allows for the introduction of a tag that can significantly improve ionization efficiency and shift the mass-to-charge ratio (m/z) of the analyte, moving it out of the region of interfering isobaric compounds. nih.gov
Several derivatization reagents have been successfully employed for the analysis of vitamin D metabolites and isomers:
Cookson-type Reagents: These reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), react with the s-cis diene of vitamin D isomers through a Diels-Alder reaction. nih.govamegroups.org This derivatization can increase ionization efficiency by 100 to 200 times. amegroups.org PTAD has been widely used to enhance the sensitivity of detecting vitamin D metabolites. escholarship.orgnih.gov
Amplifex™ (DMEQTAD): This is another Cookson-type reagent that has shown high efficiency, particularly for the measurement of dihydroxylated vitamin D metabolites. nih.govamegroups.org
2-Nitrosopyridine (PyrNO): This reagent also reacts via a Diels-Alder mechanism and has been shown to provide even higher sensitivity than PTAD for vitamin D metabolites. nih.govresearchgate.net
2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS): This reagent targets the hydroxyl groups of vitamin D metabolites, and the derivatization has been shown to enhance detection sensitivity and allow for complete chromatographic separation of isomers and epimers. nih.gov
The derivatization not only enhances detection but can also improve the chromatographic separation of isomers. researchgate.netnih.gov For example, derivatization with PyrNO, FMP, and other reagents has enabled the complete separation of 25(OH)D3 epimers. researchgate.net
The following table summarizes some of the key derivatization reagents and their applications in the analysis of vitamin D isomers.
| Derivatization Reagent | Reaction Type | Target Moiety | Enhancement |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder | s-cis diene | Increases ionization efficiency 100-200 fold. amegroups.org |
| Amplifex™ (DMEQTAD) | Diels-Alder | s-cis diene | High efficiency for dihydroxylated metabolites. nih.govamegroups.org |
| 2-Nitrosopyridine (PyrNO) | Diels-Alder | s-cis diene | Higher sensitivity than PTAD. nih.govresearchgate.net |
| 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) | Nucleophilic Substitution | Hydroxyl groups | Enhances detection and separation of isomers. nih.gov |
Computational and In-Silico Approaches in Structural Elucidation
Computational methods are increasingly becoming indispensable tools in modern chemistry for the elucidation and verification of complex molecular structures. These approaches complement experimental data, providing deeper insights into the structural and stereochemical features of molecules like this compound.
Computer-Assisted Structure Elucidation (CASE) is a powerful methodology that utilizes software to generate and rank possible molecular structures consistent with a given set of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.orgrsc.org CASE programs can minimize the risk of incorrect structure assignments by systematically exploring all structural possibilities. rsc.org
The process typically involves inputting experimental data, such as 1D and 2D NMR correlation data (e.g., COSY, HSQC, HMBC), into a CASE program. The software then generates a list of candidate structures. rsc.orgnih.gov These structures can be further ranked based on how well their predicted NMR spectra match the experimental data. mdpi.com
While direct application of CASE to the initial elucidation of this compound is not extensively documented, the principles are highly relevant for the verification of its structure and the identification of related isomers and degradation products. For complex natural products, CASE has proven invaluable in revising previously misassigned structures. mdpi.com The synergistic use of CASE with advanced NMR techniques and computational chemistry methods, such as Density Functional Theory (DFT) for chemical shift prediction, is enhancing the reliability of structure elucidation. rsc.orgacs.org
Molecular Modeling and Quantum Chemical Calculations for Reaction Mechanisms
Molecular modeling and quantum chemical calculations serve as indispensable tools for elucidating the complex reaction mechanisms involved in the thermal isomerizations of vitamin D and its related compounds, including the formation of this compound. These computational approaches provide deep insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally.
The thermal conversion of previtamin D to this compound and isothis compound is an irreversible ring-closure reaction that occurs at temperatures above 100 °C. ugd.edu.mk This transformation is classified as a 6π-electrocyclization, a type of pericyclic reaction governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. For a thermal 6π-electrocyclization of a triene, the rules predict a disrotatory ring closure. This specific stereochemical pathway explains the formation of this compound (the 9α, 10α isomer) and isothis compound (the 9β, 10β isomer), which feature a syn-fusion at the newly formed C9-C10 bond. photobiology.com
Computational Methodologies in Vitamin D Research
A variety of computational chemistry methods have been successfully applied to study the conformations and reactions of previtamin D and its isomers. fiveable.me The choice of method is critical, as the ground-state conformational preferences of the flexible previtamin D molecule are known to be highly sensitive to the applied level of theory. photobiology.comfiveable.me
Commonly employed methods include:
Density Functional Theory (DFT): This is one of the most widely used methods for studying vitamin D systems. Functionals such as B3LYP, combined with basis sets like 6-31G(d), have been used to optimize geometries and calculate activation barriers for related isomerizations, such as the acs.orgnih.gov-sigmatropic hydrogen shift that converts previtamin D to vitamin D. udel.edu
Ab Initio Molecular Orbital Calculations: High-level methods like CASSCF (Complete Active Space Self-Consistent Field) and MP2 (Møller-Plesset perturbation theory) have been used to investigate the electronic structures and potential energy surfaces of these complex systems. udel.edu
Semi-empirical Methods: Methods like AM1 have been utilized for initial explorations of the conformational landscape of previtamin D. fiveable.me
Molecular Dynamics (MD): MD simulations have been employed to verify the formation of this compound and isothis compound as thermal degradation products of vitamin D3. researchgate.net
These computational techniques are essential for modeling the transition states and calculating the energy profiles of these reactions, providing a clear picture of the reaction feasibility and stereochemical outcomes. fiveable.me
Detailed Research Findings
Quantum chemical calculations focus on mapping the potential energy surface of the reaction. The thermal 6π-electrocyclization of previtamin D proceeds through a concerted, cyclic transition state. According to frontier molecular orbital (FMO) theory, this thermally allowed disrotatory process is governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the hexatriene system. The disrotatory motion allows the terminal lobes of the HOMO to overlap constructively to form the new sigma (σ) bond, resulting in a lower activation energy barrier compared to the "forbidden" conrotatory pathway. acs.org
While specific activation energies for the previtamin D to this compound cyclization are not prominently detailed in the literature, extensive computational studies on the competing thermal reaction—the acs.orgnih.gov-hydrogen shift to form vitamin D3—provide valuable context. DFT (B3LYP/6-31G(d)) calculations have estimated the activation barrier for this hydrogen shift to be approximately 23.5 kcal/mol. udel.edu The thermal cyclization to this compound is a known competing pathway at elevated temperatures, and its mechanism can be confidently predicted by these well-established theoretical models.
The table below summarizes the computational approaches used in the study of vitamin D isomerizations and the key parameters they can determine.
| Computational Method | Typical Application in Vitamin D Research | Key Parameters Determined | Example System |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating reaction barriers and optimizing transition state geometries. | Activation Energy (Ea), Reaction Enthalpy (ΔH), Gibbs Free Energy (ΔG) | Previtamin D ⇌ Vitamin D acs.orgnih.gov-H Shift |
| Ab Initio (e.g., CASSCF, MP2) | High-accuracy energy calculations and analysis of electronic structure for complex pathways. | Orbital Symmetries, Potential Energy Surfaces, Transition State Validation | Previtamin D Conformational Analysis |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time to verify reaction products. | Conformational Sampling, Product Formation Pathways | Thermal Degradation of Vitamin D3 to this compound |
| Semi-empirical (e.g., AM1) | Initial, less computationally expensive exploration of molecular conformations. | Ground State Geometries, Conformational Energy Differences | Previtamin D Conformers |
Theoretical Biochemical and Biological Context of Pyrocalciferol
Integration within Vitamin D Photochemistry and Metabolism
The formation of pyrocalciferol is intricately linked to the complex series of photochemical and thermal reactions that govern the synthesis of vitamin D in the skin upon exposure to ultraviolet (UV) radiation.
Role as a Byproduct and Stable Isomer in Photoinduced Vitamin D Transformations
This compound is recognized as a byproduct of the photochemical transformation of 7-dehydrocholesterol (B119134) (7-DHC), the precursor to vitamin D3. medchemexpress.commedchemexpress.com This process is initiated by UVB light, which breaks the B-ring of 7-DHC to form previtamin D3. nih.govwikipedia.orgnih.gov Previtamin D3 is thermally unstable and can undergo several transformations. amegroups.org One such transformation, particularly at elevated temperatures (above 100°C), is an irreversible ring-closure reaction that results in the formation of this compound and its isomer, isothis compound (B12761375). researchgate.netnih.gov
Specifically, previtamin D can undergo a thermal isomerization to form this compound, which has a 9α,10α configuration. researchgate.net This makes this compound a stable, yet biologically inert, isomer in the cascade of vitamin D-related compounds. ufrgs.brresearchgate.net Its formation is considered a decomposition pathway for vitamin D3, especially under conditions of heating. standard.ac.ir While the formation of this compound from previtamin D is possible, the reverse reaction, the ring-opening of this compound back to previtamin D, is not feasible due to steric hindrance. nih.govmdpi.com
Postulated Theoretical Biological Significance
While this compound is generally considered biologically inactive in the classical sense of vitamin D's role in calcium metabolism, some theoretical roles have been postulated.
Theoretical Role as "Vitamin Epimers" in Immune Cell Function
This compound and its isomer, isothis compound, have been identified as "vitamin epimers". researchgate.netbg.ac.rs It has been suggested that these epimers may have a crucial role in the functioning of immune cells. researchgate.netbg.ac.rs The vitamin D receptor (VDR) is expressed in various immune cells, including monocytes, B cells, and T cells, and the active form of vitamin D, calcitriol, is known to modulate immune responses. plos.orgpsu.edu While the direct interaction of this compound with the VDR or its specific effects on immune cells are not well-elucidated, its identity as a vitamin D epimer has led to the hypothesis that it could participate in the nuanced regulation of the immune system. researchgate.netbg.ac.rs
Contextualization within Self-Regulatory Mechanisms Preventing Excessive Previtamin D Formation
The synthesis of vitamin D in the skin is a self-regulating process. gssiweb.org Prolonged exposure to sunlight does not lead to toxic levels of vitamin D because previtamin D3 and vitamin D3 are converted into biologically inert photoproducts, including tachysterol (B196371) and lumisterol (B196343). ufrgs.br The formation of this compound from previtamin D at higher temperatures can be seen as another facet of this self-regulatory mechanism. researchgate.net By shunting excess previtamin D into a stable, inactive form, the body can theoretically prevent the overproduction of vitamin D. researchgate.netmdpi.com This contributes to a protective mechanism against potential vitamin D toxicity from excessive sun exposure. gssiweb.orgfrontiersin.org
Differentiation from Biologically Active Vitamin D Metabolites
It is crucial to distinguish this compound from the biologically active forms of vitamin D. mdpi.com Vitamin D, in the form of cholecalciferol (D3) or ergocalciferol (B368823) (D2), is a prohormone and is not biologically active itself. amegroups.orgwikipedia.org It requires two hydroxylation steps to become active. The first occurs in the liver to form 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D. symeres.comclinref.commdpi.com The second hydroxylation takes place primarily in the kidneys to produce 1,25-dihydroxyvitamin D [1,25(OH)2D], also known as calcitriol, which is the hormonally active form. nih.govnih.govwardelab.com
Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), which then acts as a transcription factor to regulate gene expression, influencing calcium and phosphate (B84403) metabolism, among other functions. wikipedia.orgmdpi.commarshall.edu this compound, in contrast, is considered biologically inert because it does not undergo these activation steps and has a low affinity for the VDR. nih.govmdpi.comncats.io Its formation represents a terminal side-reaction rather than a step in the pathway to a functional hormone. researchgate.net
Historical Evolution of Pyrocalciferol Research
Early Characterization and Nomenclature
The nomenclature reflects the compound's origin and structure. The prefix "pyro-" indicates its formation through heat. The specific name "Pyrocalciferol" (or pyroergocalciferol) technically refers to the isomer derived from vitamin D2 (ergocalciferol). ontosight.ai The corresponding compound derived from vitamin D3 (cholecalciferol) is named "Pyrocholecalciferol". portlandpress.com Structurally, this compound is characterized by a 9α, 10α configuration, a result of the ring-closure reaction during its formation. researchgate.netnih.gov This structure is notably contorted compared to its precursors. nih.gov Further characterization using gas chromatography revealed that vitamin D acetate (B1210297) converts into Pyrocholecalciferol (B12401525) and Isopyrocholecalciferol, which became a method for their analysis. portlandpress.com
Pioneering Studies in Vitamin D Photochemistry and Thermochemistry
This thermal reaction is significant in food science, as cooking foods containing Previtamin D can lead to the formation of this compound and Isothis compound (B12761375). nih.gov Beyond thermochemistry, the photochemistry of these compounds was also explored. Subsequent UV irradiation of this compound leads to the formation of a bicyclo researchgate.netresearchgate.nethexene derivative known as Photothis compound. researchgate.net This photocyclization is a reversible reaction, with the product able to revert to this compound thermally. researchgate.net
| Year | Discovery/Event | Key Researchers/Group | Significance |
|---|---|---|---|
| 1933 | Observation of thermal conversion of calciferol to this compound and Isothis compound. societechimiquedefrance.fr | Busse (Windaus's Laboratory) | First identification of this compound as a thermal isomer of vitamin D. societechimiquedefrance.fr |
| 1961 | Proposal of a theoretical framework for the stereospecificity of vitamin D transformations. societechimiquedefrance.fr | Havinga and Schlatmann | Provided mechanistic insights into the formation of isomers like this compound based on conservation of orbital symmetry. societechimiquedefrance.fr |
| Post-1960s | Elucidation of the reaction pathway via Previtamin D. researchgate.net | Various research groups | Established that this compound forms from an irreversible thermal ring-closure of Previtamin D at high temperatures. researchgate.net |
| Modern Era | Identification of Photothis compound formation. researchgate.net | Various research groups | Characterized the photochemical properties of this compound, showing its conversion to a bicyclo derivative upon UV irradiation. researchgate.net |
Development of Mechanistic Understanding of Steroid Isomerizations
The formation of this compound is a classic example of a thermal valence isomerization of a triene. oregonstate.edu The mechanism involves the thermally induced cyclization of Previtamin D. oregonstate.edu This reaction is a stereospecific, irreversible ring-closure that contrasts with the reversible, thermally induced Current time information in Bangalore, IN.britannica.com antarafacial sigmatropic rearrangement that interconverts Previtamin D and Vitamin D at lower temperatures. oregonstate.eduoup.com
Contributions of Key Researchers and Research Groups
The unravelling of this compound's chemistry is indebted to several key figures in steroid research.
Adolf Windaus and his research group: Windaus, a Nobel laureate for his work on sterols and their relation to vitamins, led the laboratory at the University of Göttingen where much of the foundational chemistry of vitamin D was established. britannica.comwikipedia.orgresearchgate.net It was within his group that Busse made the initial discovery of the thermal isomerization of calciferol to this compound and Isothis compound in 1933. societechimiquedefrance.fr Windaus's comprehensive work on isolating and determining the structure of vitamin D2, vitamin D3, and their precursors provided the essential context for identifying these thermal artifacts. wikipedia.orgnih.gov
Louis F. Fieser: An American organic chemist at Harvard University, Louis Fieser, often in collaboration with his wife Mary Fieser, was a towering figure in steroid chemistry. msu.eduwikipedia.org His research included the first synthesis of vitamin K and extensive work on other steroids. wikipedia.org Fieser's classic and comprehensive books, such as "Steroids" and "Natural Products Related to Phenanthrene," served as essential references that systematized the complex chemistry of steroids, including their various isomerizations, thereby providing the academic framework for researchers in the field. msu.eduamazon.com
E. Havinga and co-workers: This Dutch research team made significant theoretical contributions to understanding the reaction mechanisms in vitamin D chemistry. societechimiquedefrance.fr Their 1961 publication in Tetrahedron provided a detailed interpretation of the stereospecificity of both thermal and photochemical reactions, including the formation of Pyro- and Isothis compound from Precalciferol, by invoking the conservation of orbital symmetry. societechimiquedefrance.fr
Future Directions and Advanced Research Opportunities for Pyrocalciferol Studies
Elucidation of Complex Reaction Intermediates and Transition States
The thermal conversion of vitamin D isomers to pyrocalciferol and isothis compound (B12761375) is a fascinating example of a sigmatropic rearrangement. However, a detailed understanding of the reaction pathway, including the precise structures of its intermediates and transition states, remains an area ripe for investigation.
Research Focus:
Mapping the Potential Energy Surface: Future studies should aim to computationally map the potential energy surface of the vitamin D to this compound rearrangement. This involves characterizing the high-energy, short-lived transition states that govern the reaction rate and stereochemical outcome. youtube.comsolubilityofthings.com Understanding these transient molecular configurations is fundamental to explaining how reactants are converted into products. fiveable.me
Spectroscopic Trapping of Intermediates: While transition states are inherently unstable, reaction intermediates exist in local energy minima and are potentially detectable. youtube.comfiveable.me Advanced spectroscopic techniques, such as femtosecond pump-probe spectroscopy or cryo-trapping methods combined with Nuclear Magnetic Resonance (NMR), could be employed to identify and characterize any fleeting intermediates in the cyclization process. The identification of such species is crucial for fully elucidating the reaction mechanism. solubilityofthings.comnih.gov
Influence of Reaction Conditions: The formation of this compound is known to be influenced by factors like temperature and the presence of catalysts such as iodine. mdpi.comresearchgate.net Systematic kinetic studies are needed to quantify how these variables affect the activation energy and the stability of transition states. Such studies can help differentiate between various possible mechanistic pathways, such as E1, E2, or E1cB type eliminations in related systems, each with distinct transition states. wolfram.com
A deeper understanding of these fundamental mechanistic details will not only clarify the chemistry of this compound formation but also provide insights into controlling its synthesis and potentially mitigating its formation in food processing.
Development of Novel Synthetic Routes to this compound and its Analogs
While this compound can be generated by heating vitamin D, this method often yields a mixture of products, including isothis compound. The development of stereoselective and high-yield synthetic routes is essential for producing pure this compound and its analogs for detailed biological evaluation.
Strategic Approaches:
Catalyst Development: Research into novel catalysts that can lower the activation energy and selectively favor the formation of the desired researchgate.netmedchemexpress.com-sigmatropic rearrangement over the competing researchgate.netresearchgate.net-shift or other side reactions is a key objective. This could involve organometallic catalysts or specifically designed organocatalysts. nih.gov
Photochemical and Electrochemical Methods: Exploring non-thermal synthetic methods, such as photochemical irradiation with specific sensitizers or electrochemical approaches, could provide alternative pathways to this compound. google.com These methods can sometimes offer unique selectivity compared to thermal reactions.
Synthesis of Analogs: The development of a robust synthetic platform for this compound would enable the creation of a library of analogs. Modifications could be made to the A-ring, the triene system, or the side chain. These analogs are crucial for structure-activity relationship (SAR) studies to probe their biological targets and functions. researchgate.netgoogle.com The synthesis of related vitamin D analogs often involves multi-step sequences, including protection-deprotection strategies and key bond-forming reactions like the Guareschi-Thorpe condensation or SNAr reactions for building heterocyclic components in more complex structures. beilstein-journals.org
The table below outlines potential synthetic strategies that could be explored.
| Synthetic Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| Thermally-Induced Isomerization | Heating vitamin D or its isomers to induce the pericyclic reaction. This is the classical method. | Simple procedure. | mdpi.com |
| Iodine-Catalyzed Isomerization | Using iodine as a catalyst to promote cis/trans isomerization and potentially influence cyclization pathways. | May proceed at lower temperatures and offer different product ratios. | researchgate.net |
| Organometallic Catalysis | Employing transition metal complexes (e.g., chromium(0)) to mediate stereoselective isomerizations. | High stereoselectivity and control over the formation of specific isomers. | google.com |
| Photochemical Synthesis | Using light energy, possibly with a triplet sensitizer, to drive the isomerization and cyclization. | Can access different excited states and potentially unique reaction pathways not available thermally. | google.com |
Application of Machine Learning and AI in Structural and Mechanistic Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological sciences. azolifesciences.com These tools offer unprecedented opportunities to accelerate research into complex molecules like this compound.
Future Applications:
Structure Prediction of Analogs: While the core structure of this compound is known, AI tools like AlphaFold, originally designed for proteins, are expanding to predict the structures of small molecules and their complexes with biomolecules. mdpi.cominstruct-eric.org Future iterations of these models could be trained on small molecule datasets to predict the three-dimensional structures of novel this compound analogs and their preferred conformations.
Mechanistic Prediction: ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes and potential mechanisms of new transformations. biorxiv.org An AI model could be developed to predict the product distribution of vitamin D isomerization under various conditions (temperature, solvent, catalyst), helping to optimize the synthesis of this compound.
Virtual Screening for Biological Activity: Once a library of virtual this compound analogs is created, ML models can be used to perform high-throughput virtual screening against known biological targets. This can help prioritize which analogs to synthesize for experimental testing, saving significant time and resources. instruct-eric.org
The integration of AI and ML into this compound research represents a shift towards a more predictive and efficient scientific process. nih.gov
In-Depth Theoretical Studies of Bio-Physicochemical Roles and Interactions
Emerging evidence suggests that this compound and its metabolites may not be biologically inert. Theoretical and computational studies are crucial to guide experimental work in uncovering their potential roles.
Key Research Questions:
Receptor Binding Studies: It has been suggested that metabolites of this compound can interact with nuclear receptors beyond the classical Vitamin D Receptor (VDR), such as the retinoic acid orphan receptors (RORα and RORγ). researchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to model these interactions in atomic detail. These studies can predict binding affinities and identify the key amino acid residues involved, providing a basis for understanding how these molecules might trigger biological responses.
Quantum Mechanical Calculations: The electronic structure of this compound dictates its reactivity and physicochemical properties. Quantum mechanical (QM) calculations can provide insights into its molecular orbital energies, charge distribution, and spectroscopic properties. This data is valuable for interpreting experimental results and understanding its interactions with its environment.
Membrane Interaction and Transport: As a lipophilic molecule, this compound's interaction with cell membranes is a critical aspect of its biological activity. Theoretical models can simulate how it partitions into and potentially crosses lipid bilayers, a key step in reaching intracellular targets.
These theoretical approaches, summarized in the table below, will be instrumental in building a comprehensive model of this compound's biological function, from molecular interactions to cellular effects. researchgate.net
| Theoretical Method | Research Goal | Expected Outcome | References |
|---|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of this compound analogs to nuclear receptors (e.g., VDR, RORα, RORγ). | Identification of potential biological targets and key molecular interactions for SAR studies. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of this compound when bound to a receptor or within a cell membrane. | Understanding the stability of the ligand-receptor complex and the energetics of membrane transport. | researchgate.net |
| Quantum Mechanics (QM) | Calculating electronic properties, reaction energetics, and spectroscopic signatures. | Accurate prediction of reactivity, stability, and interpretation of experimental spectra (e.g., UV-Vis, IR). | researchgate.net |
Investigation of this compound's Presence in Diverse Biological and Environmental Matrices
To understand the physiological and environmental relevance of this compound, it is essential to determine where and at what concentrations it occurs. This requires the development of sensitive and specific analytical methods.
Areas for Investigation:
Food Matrices: The primary source of this compound exposure for humans is likely through the diet, as it can be formed during the cooking of foods containing vitamin D. mdpi.com Future research should focus on quantifying this compound and isothis compound levels in a wide range of cooked, fried, and processed foods.
Human Biological Samples: Developing methods to detect and quantify this compound and its metabolites in human serum, adipose tissue, and other biological matrices is a critical next step. researchgate.net This would allow for studies correlating its levels with dietary intake and various health outcomes. The lipophilic nature and low concentrations of these compounds present analytical challenges that may require advanced sample preparation and mass spectrometry techniques. researchgate.net
Environmental Samples: Given the widespread presence of vitamin D and its precursors in the environment, this compound could potentially be formed abiotically. Investigations into its presence in environmental matrices such as soils, water, and aerosols could reveal unknown formation or degradation pathways. lnhb.fr Some chemicals found in the environment are known to be endocrine disruptors, and understanding the full lifecycle of vitamin D-related compounds is important. nih.gov
The development of robust analytical methods is the cornerstone of this research area, enabling a clear picture of the human and environmental exposure to this intriguing compound.
Q & A
What experimental frameworks are recommended for formulating research questions on Pyrocalciferol’s bioactivity?
Answer: Use the PICOT framework to structure questions:
- Population (P): Target biological systems (e.g., in vitro cell lines, animal models).
- Intervention (I): this compound dosage, administration route, or molecular interactions.
- Comparison (C): Existing analogs (e.g., calcitriol) or control groups.
- Outcome (O): Efficacy metrics (e.g., receptor binding affinity, metabolic stability).
- Time (T): Duration of exposure or longitudinal effects.
Example: “How does this compound (I) compare to ergocalciferol (C) in upregulating vitamin D receptor expression (O) in murine osteoblasts (P) over 72 hours (T)?” .
How can researchers optimize this compound synthesis protocols to ensure reproducibility?
Answer:
- Reaction Parameters: Document temperature, solvent polarity, and catalyst ratios (e.g., Oppenauer oxidation conditions for steroidal derivatives ).
- Purification: Validate purity via HPLC (≥95%) with UV/Vis or mass spectrometry detection .
- Data Reporting: Include detailed spectral data (NMR, IR) in supplementary materials, aligning with Reviews in Analytical Chemistry standards .
What methodologies address contradictions in this compound’s pharmacokinetic data across studies?
Answer:
- Meta-Analysis: Aggregate data from preclinical trials using PRISMA guidelines to identify confounding variables (e.g., interspecies metabolic differences).
- In Silico Modeling: Apply pharmacokinetic simulations (e.g., GastroPlus) to reconcile in vivo/in vitro discrepancies .
- Blinded Replication: Design independent studies with standardized protocols (e.g., fixed dosing intervals) to minimize bias .
How should researchers design comparative studies between this compound and other vitamin D analogs?
Answer:
- Controlled Variables: Match molar concentrations, vehicle controls, and cell viability assays (e.g., MTT).
- Outcome Measures: Use dual endpoints (e.g., gene expression and calcium uptake) to capture mechanistic diversity.
- Statistical Power: Calculate sample sizes via G*Power software (α=0.05, β=0.2) to ensure validity .
What advanced techniques validate this compound’s structural integrity post-synthesis?
Answer:
- X-Ray Crystallography: Resolve 3D conformation to confirm stereochemical purity .
- Thermogravimetric Analysis (TGA): Assess thermal stability under simulated physiological conditions .
- Comparative Spectroscopy: Cross-validate NMR shifts with computational predictions (e.g., DFT calculations) .
How can researchers mitigate bias in this compound’s in vivo efficacy studies?
Answer:
- Randomization: Allocate animal cohorts randomly to treatment/control groups.
- Blinding: Use third-party investigators for data collection and analysis.
- Confounding Factors: Control for diet, circadian rhythms, and genetic background .
What criteria define a robust literature review for this compound-related research?
Answer:
- Source Hierarchy: Prioritize primary studies over reviews; exclude non-peer-reviewed platforms (e.g., blogs).
- Critical Appraisal: Use CASP checklists to evaluate methodological rigor .
- Gaps Identification: Highlight understudied areas (e.g., long-term toxicity) for future research .
How should researchers present contradictory data on this compound’s phytotoxicity?
Answer:
- Transparency: Disclose all raw data (e.g., inhibition curves) in open-access repositories.
- Contextual Analysis: Discuss environmental variables (e.g., soil pH, microbial activity) influencing results .
- Mechanistic Hypotheses: Propose competing pathways (e.g., oxidative stress vs. receptor antagonism) for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
